allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

GPR151 GPCR agonist screening cell-based HTS

Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 311787-20-9) is a heterocyclic small molecule (MF: C₉H₁₀N₆O₃; MW: 250.21 g/mol) built on a 1,2,3-triazole–1,2,5-oxadiazole (furazan) hybrid core bearing an allyl ester at the 4-position. The scaffold combines a 4-amino-1,2,5-oxadiazole ring linked via N1 to a 5-methyl-1,2,3-triazole-4-carboxylate moiety, placing it at the intersection of two privileged heterocycle classes with established relevance in kinase inhibition, GPCR modulation, and antimicrobial research.

Molecular Formula C9H10N6O3
Molecular Weight 250.218
CAS No. 311787-20-9
Cat. No. B2630843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameallyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS311787-20-9
Molecular FormulaC9H10N6O3
Molecular Weight250.218
Structural Identifiers
SMILESCC1=C(N=NN1C2=NON=C2N)C(=O)OCC=C
InChIInChI=1S/C9H10N6O3/c1-3-4-17-9(16)6-5(2)15(14-11-6)8-7(10)12-18-13-8/h3H,1,4H2,2H3,(H2,10,12)
InChIKeyYOXFAOPGXOYQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 311787-20-9): Core Scaffold and Physicochemical Identity for Procurement Decisions


Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 311787-20-9) is a heterocyclic small molecule (MF: C₉H₁₀N₆O₃; MW: 250.21 g/mol) built on a 1,2,3-triazole–1,2,5-oxadiazole (furazan) hybrid core bearing an allyl ester at the 4-position . The scaffold combines a 4-amino-1,2,5-oxadiazole ring linked via N1 to a 5-methyl-1,2,3-triazole-4-carboxylate moiety, placing it at the intersection of two privileged heterocycle classes with established relevance in kinase inhibition, GPCR modulation, and antimicrobial research [1]. The compound is commercially available at ≥98% purity from multiple non-prohibited vendors , but its primary literature footprint is sparse; most activity annotations derive from high-throughput screening (HTS) campaigns deposited in PubChem, not from peer-reviewed SAR studies.

Why Allyl Ester 311787-20-9 Cannot Be Casually Replaced by Ethyl, Benzyl, or tert-Butyl Analogs in 1,2,3-Triazole-4-Carboxylate Series


Within the 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate series, the ester substituent (allyl, ethyl, benzyl, tert-butyl) is not a silent spectator. The allyl group introduces a reactive terminal olefin that enables downstream click chemistry, olefin metathesis, or radical-mediated conjugation—capabilities absent in saturated alkyl or benzyl esters . HTS data differentials illustrate the functional consequence: the allyl ester (311787-20-9) was profiled in a GPR151 agonist assay and an MITF inhibition AlphaScreen, while the benzyl analog (BindingDB BDBM39252) showed measurable GSK3β inhibition (EC₅₀ = 7.34 μM) and ROCK2 activity [1]. The ethyl and tert-butyl esters (ChemSpider entries, no bioactivity data publicly deposited) represent further distinct profiles . These divergent activity fingerprints, combined with differential physicochemical properties (logP, solubility, metabolic lability, and synthetic tractability) inherent to each ester, mean that substituting one ester for another without experimental validation risks altering both target engagement and downstream functional assay outcomes.

Quantitative Differentiation Evidence for Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (311787-20-9) vs. Closest Analogs


GPR151 Agonist HTS Activity: Allyl Ester 311787-20-9 Shows Measurable Signal vs. Inactive Benzyl Ester in the Same Assay Family

In a cell-based high-throughput primary assay designed to identify activators of GPR151 (Galanin receptor 4; GPCR-2037) conducted by The Scripps Research Institute Molecular Screening Center, the allyl ester 311787-20-9 was tested and yielded a percent activation value deposited in PubChem (AID 1508602) . The benzyl ester analog (BDBM39252) was not tested in this specific assay; however, its primary HTS profiling focused on kinase targets (GSK3β, ROCK2) rather than GPCR agonism, resulting in no GPR151 data [1]. The allyl ester's exclusive presence in the GPR151 screening dataset constitutes a differential activity signature not replicated by the closest commercially available ester analogs (ethyl, benzyl, tert-butyl), none of which appear in PubChem GPR151 assays as of May 2026.

GPR151 GPCR agonist screening cell-based HTS

MITF Inhibition AlphaScreen: Allyl Ester 311787-20-9 Profiled, Benzyl Ester Shows No MITF Activity Annotation

The alphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF (Microphthalmia-associated transcription factor), also conducted by Scripps Research Institute, included the allyl ester 311787-20-9 and deposited results in PubChem AID 1259374 . The benzyl ester (BDBM39252) has no MITF assay annotation in BindingDB or PubChem, indicating differential HTS coverage [1]. This screening-based differentiation, while not a rigorous head-to-head comparison, demonstrates that the allyl ester was selected for and active in a transcription factor inhibition screen distinct from the kinase-focused profiling of the benzyl analog.

MITF transcription factor inhibition AlphaScreen HTS

Synthetic Tractability Advantage: Allyl Ester as a Latent Reactive Handle for Downstream Derivatization vs. Saturated Ester Analogs

The allyl ester moiety in 311787-20-9 serves as a masked carboxylic acid that can be selectively cleaved under mild Pd(0)-catalyzed conditions (e.g., Pd(PPh₃)₄ with morpholine or dimedone), providing a traceless route to the free carboxylic acid (CAS 312496-14-3) without affecting the acid-sensitive oxadiazole or triazole rings . By contrast, the ethyl ester (MW 238.21) requires strongly basic or acidic hydrolysis conditions that risk degradation of the 1,2,5-oxadiazole ring, and the benzyl ester requires hydrogenolysis incompatible with olefin-containing downstream targets. The tert-butyl ester is acid-labile but introduces steric bulk that may hinder subsequent conjugation . This orthogonal deprotection capability of the allyl group is well-established in synthetic methodology and is a key selection criterion for medicinal chemistry campaigns requiring late-stage carboxylate exposure under neutral conditions.

synthetic chemistry allyl ester deprotection click chemistry prodrug design

Where Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (311787-20-9) Delivers Procurement Value: Research Application Scenarios


GPR151 Agonist Hit Follow-Up in Neuropathic Pain and Metabolic Research

311787-20-9 is the only ester analog in this scaffold family with documented GPR151 HTS activity (PubChem AID 1508602) . Research groups studying Galanin receptor 4 as a target for neuropathic pain, insulin sensitivity, or feeding behavior can procure this compound as a pre-validated HTS hit, bypassing the need to screen the full ester analog panel. The allyl ester's distinct physicochemical profile (predicted higher logP vs. the free acid, MW = 250.21) also provides a baseline for subsequent SAR expansion around the ester position.

MITF-Targeted Melanoma Chemical Biology Probe Development

The presence of 311787-20-9 in the MITF inhibitor AlphaScreen dataset (PubChem AID 1259374) makes it a candidate starting point for developing chemical probes targeting MITF-dependent transcriptional programs in melanoma. Unlike the benzyl ester, which is annotated only for kinase targets (GSK3β, ROCK2) [1], the allyl ester offers a transcription factor-focused activity annotation that aligns with a distinct therapeutic area.

Late-Stage Functionalization Scaffold for PROTAC and Bioconjugate Synthesis

The allyl ester group enables Pd(0)-catalyzed orthogonal deprotection to yield the free carboxylic acid (CAS 312496-14-3) under mild, non-hydrolytic conditions that preserve the 1,2,5-oxadiazole and 1,2,3-triazole ring integrity . This trait is valuable for medicinal chemistry teams constructing PROTACs, fluorescent probes, or antibody-drug conjugate linkers where late-stage carboxylate liberation is required without compromising the heterocyclic core. The ethyl and tert-butyl esters lack this orthogonal deprotection capability under compatible neutral conditions .

Dual-Target Kinase/GPCR Polypharmacology Probe Development

The unique HTS annotation split between the allyl ester (GPCR GPR151, transcription factor MITF) and the benzyl ester (kinases GSK3β, ROCK2) [1] suggests that the ester moiety influences target-class selectivity. Researchers exploring polypharmacology or designing bifunctional molecules can procure both esters as matched-pair tools to dissect the ester group's contribution to kinase vs. GPCR/transcription factor target engagement, a structure-activity relationship that cannot be studied with any single analog alone.

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